![molecular formula C13H17N3S B13693075 4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32642033” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32642033” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “MFCD32642033”.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “MFCD32642033” in its pure form.
Industrial Production Methods
In an industrial setting, the production of “MFCD32642033” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“MFCD32642033” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions of “MFCD32642033” typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “MFCD32642033” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
“MFCD32642033” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “MFCD32642033” may be used to study biochemical pathways and interactions.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of “MFCD32642033” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “MFCD32642033” include those with similar chemical structures and properties. These may include other organic compounds with analogous functional groups and reactivity.
Uniqueness
What sets “MFCD32642033” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications in research and industry. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Conclusion
“MFCD32642033” is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-[(3-ethyl-5-methylimidazol-4-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H17N3S/c1-3-16-9-15-10(2)13(16)8-17-12-6-4-11(14)5-7-12/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
UGLUIOSQMVXPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1CSC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
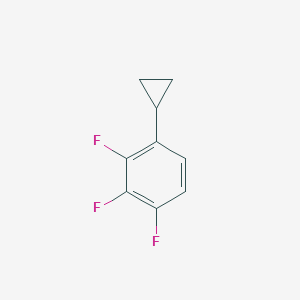
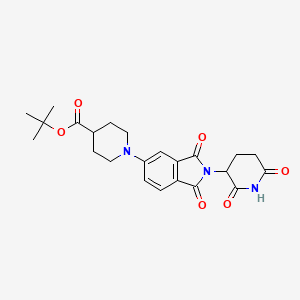
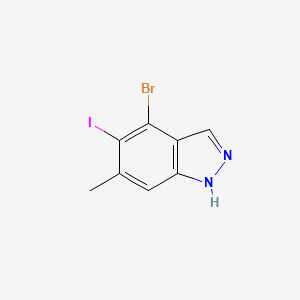
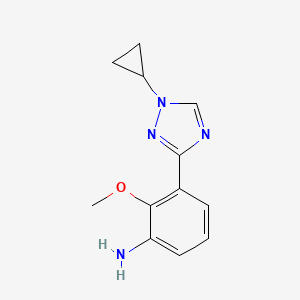
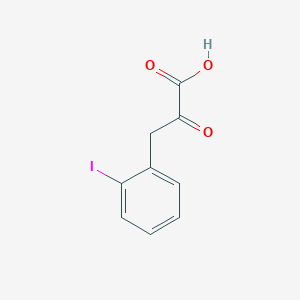

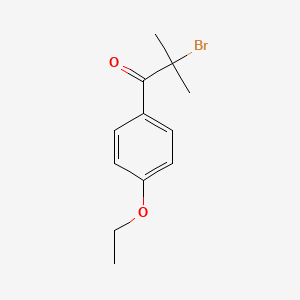

![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

